molecular formula C4H5IN2O B3235732 (4-Iodo-1H-pyrazol-3-yl)methanol CAS No. 1354705-74-0

(4-Iodo-1H-pyrazol-3-yl)methanol

Cat. No.: B3235732
CAS No.: 1354705-74-0
M. Wt: 224.00
InChI Key: PFHVDPMJMRVFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) Derivatives in Chemical Synthesis

Pyrazole derivatives are of paramount importance in contemporary chemical synthesis due to their diverse applications. globalresearchonline.netijnrd.org They serve as crucial intermediates in the preparation of complex molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.comroyal-chem.com The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. rroij.comnumberanalytics.commdpi.com

In agrochemicals, pyrazole derivatives are utilized in the development of potent herbicides and pesticides. royal-chem.comglobalresearchonline.net Furthermore, their unique electronic and photophysical properties have led to their use in materials science for applications like dyes and fluorescent substances. globalresearchonline.net The synthetic versatility of the pyrazole nucleus allows for the construction of fused heterocyclic systems, further expanding their chemical space and potential applications. mdpi.comnih.gov The development of efficient and regioselective methods for the synthesis and functionalization of pyrazoles remains an active area of research in organic chemistry. nih.govmdpi.comacs.org

Role of Halogenated and Hydroxymethylated Heterocycles

The introduction of halogen atoms and hydroxymethyl groups onto heterocyclic rings is a powerful strategy for modifying their reactivity and biological profile. Halogenated heterocycles are valuable synthetic intermediates, with the halogen atom serving as a versatile handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions. sigmaaldrich.com This allows for the construction of complex molecular architectures that would be difficult to access through other means. The type of halogen (fluorine, chlorine, bromine, or iodine) influences the reactivity and properties of the molecule. sigmaaldrich.comexlibrisgroup.com Iodinated heterocycles, in particular, are highly reactive in cross-coupling reactions.

The hydroxymethyl group (-CH₂OH) is another key functional group in synthetic and medicinal chemistry. Its introduction can increase the polarity and water solubility of a molecule, which can be crucial for pharmaceutical applications. nih.gov The hydroxyl group can also act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and binding to biological targets. nih.gov Furthermore, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or transformed into other functional groups, providing a gateway for further molecular elaboration. The combination of a halogen and a hydroxymethyl group on a heterocyclic core, as seen in (4-Iodo-1H-pyrazol-3-yl)methanol, creates a bifunctional building block with significant potential for the synthesis of diverse and complex molecules.

Specific Research Context of this compound

This compound is a specialized chemical building block that combines the key features of a pyrazole core, an iodine atom at the C4-position, and a hydroxymethyl group at the C3-position. The iodine atom at the 4-position of the pyrazole ring is particularly significant as this position is prone to electrophilic substitution. pharmaguideline.com This iodo-substituent makes the molecule a prime candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of substituents at this position. arkat-usa.org

The hydroxymethyl group at the 3-position provides a site for further functionalization, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. The presence of both of these functional groups on the same pyrazole scaffold allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of highly substituted pyrazole derivatives for various applications, including drug discovery and materials science. Research involving iodo-pyrazoles has demonstrated their utility in the synthesis of complex heterocyclic systems. nih.govsemanticscholar.org The specific combination of functionalities in this compound positions it as a strategic starting material for the construction of novel molecular entities.

Interactive Data Tables

Below are interactive tables summarizing the key compound classes discussed in this article.

Table 1: Core Heterocyclic Structures

Compound Class General Structure Key Features Significance
Pyrazoles A five-membered ring with two adjacent nitrogen atoms. Aromatic, possess both H-bond donor and acceptor sites. Core of many pharmaceuticals and agrochemicals. rroij.comglobalresearchonline.net
Halogenated Heterocycles A heterocyclic ring with one or more halogen substituents. Halogen acts as a leaving group or directing group in synthesis. Versatile intermediates in cross-coupling reactions. sigmaaldrich.com

Table 2: Properties of this compound and Related Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Key Functional Groups
This compound C₄H₅IN₂O 223.99 Pyrazole, Iodine, Hydroxymethyl
4-Iodo-1H-pyrazole C₃H₃IN₂ 193.97 Pyrazole, Iodine
(1H-Pyrazol-3-yl)methanol C₄H₆N₂O 98.10 nih.gov Pyrazole, Hydroxymethyl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodo-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHVDPMJMRVFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo 1h Pyrazol 3 Yl Methanol

Strategies for Pyrazole (B372694) Core Construction

The construction of the 4-iodopyrazole (B32481) framework is a critical step. While classical methods like cyclocondensation and cycloaddition are fundamental for forming the pyrazole ring, the specific 4-iodo substitution pattern is often achieved more efficiently through direct iodination of a pre-formed pyrazole or via electrophilic cyclization of an appropriate acyclic precursor.

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netdrugfuture.comchemhelpasap.comname-reaction.com The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comname-reaction.com

Reaction Step Reactants Key Reagents/Conditions Product
1. Knorr Cyclocondensation 1,3-Dicarbonyl Compound + HydrazineAcid or base catalysis, heatSubstituted Pyrazole
2. Electrophilic Iodination PyrazoleI₂, Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)4-Iodopyrazole

Another fundamental approach to the pyrazole core is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This method typically involves the reaction of a 1,3-dipole, such as a diazoalkane or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond.

However, for the specific synthesis of 4-iodopyrazoles, a more direct and regioselective variant of this strategy is the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.org In this method, α,β-alkynic hydrazones, which are readily prepared from the condensation of hydrazines with propargyl aldehydes or ketones, are treated with molecular iodine. nih.govacs.org The iodine acts as an electrophile, inducing a 5-endo-dig cyclization to form the pyrazole ring and install the iodine atom at the C4 position in a single, highly efficient step. nih.govacs.orgresearchgate.net This method is notable for its operational simplicity and tolerance of a wide range of functional groups. nih.gov

Starting Material Reagents Reaction Type Product Yield
α,β-Alkynic HydrazoneI₂, NaHCO₃Electrophilic Cyclization4-IodopyrazoleGood to High

Installation of the Hydroxymethyl Group at C3

Once the 4-iodopyrazole core is established, the hydroxymethyl group can be installed at the C3 position using several synthetic transformations. These methods include the reduction of a carboxylic acid or its derivative, the formylation of the C3 position followed by reduction, or the selective oxidation of a C3-methyl group.

A reliable and straightforward method to introduce the C3-hydroxymethyl group is through the reduction of a corresponding pyrazole-3-carboxylic acid or its ester. The precursor, 4-iodo-1H-pyrazole-3-carboxylic acid, is a known compound, providing a direct entry to this pathway. Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) but can be effectively reduced to primary alcohols using more powerful hydride reagents, most commonly Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The first equivalent of the hydride reacts with the acidic proton of the carboxylic acid, and subsequent equivalents reduce the carboxylate group to the primary alcohol. stackexchange.com An acidic workup is then required to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol. A direct precedent for this transformation on the pyrazole ring involves the reduction of 4-carboxypyrazole to 4-hydroxymethylpyrazole using LiAlH₄. researchgate.net

Precursor Reducing Agent Solvent Product
4-Iodo-1H-pyrazole-3-carboxylic acidLithium aluminum hydride (LiAlH₄)Anhydrous THF or Diethyl Ether(4-Iodo-1H-pyrazol-3-yl)methanol

While direct single-step hydroxymethylation of the pyrazole C3 position is not common, a two-step functionalization approach provides an effective alternative. This strategy involves an initial formylation reaction to introduce an aldehyde group at the C3 position, followed by its reduction to the hydroxymethyl group.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles, including pyrazoles. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to install a formyl (-CHO) group. This can be directed to the C3 position of a suitable 4-iodopyrazole precursor.

The resulting 4-iodo-1H-pyrazole-3-carbaldehyde can then be easily reduced to this compound. This reduction is readily achieved using mild and selective reducing agents such as sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.com Unlike LiAlH₄, NaBH₄ is compatible with protic solvents like methanol (B129727) or ethanol and selectively reduces aldehydes and ketones without affecting other functional groups like esters or amides. masterorganicchemistry.comugm.ac.id The reduction of pyrazole-4-carbaldehydes to the corresponding hydroxymethylpyrazoles using NaBH₄ is a well-documented transformation. umich.edu

Step Reaction Key Reagents Intermediate/Product
1 Vilsmeier-Haack FormylationPOCl₃, DMF4-Iodo-1H-pyrazole-3-carbaldehyde
2 Aldehyde ReductionSodium Borohydride (NaBH₄)This compound

An alternative synthetic route starts from a 4-iodo-3-methyl-1H-pyrazole precursor. The target compound can be formed by the selective oxidation of the methyl group to a hydroxymethyl group. This transformation is analogous to benzylic oxidation.

Evidence for the feasibility of this reaction comes from metabolic studies. It has been shown that 4-methylpyrazole is metabolized in vivo to 4-hydroxymethylpyrazole, indicating that enzymatic systems can perform this selective oxidation. researchgate.netsigmaaldrich.com While specific laboratory reagents for this exact transformation on the 4-iodo-3-methylpyrazole substrate are not widely reported, various methods exist for the selective oxidation of methyl groups on heterocyclic rings. Reagents that generate a controlled amount of radical species or specific enzymatic mimics could potentially achieve this conversion. This pathway represents a potential, though less commonly documented, approach to the synthesis of this compound.

Introduction of the Iodo Substituent at C4

The C4 position of the pyrazole ring is the most nucleophilic and is thus susceptible to electrophilic substitution. google.com Consequently, direct halogenation is a primary strategy for introducing an iodo group at this position.

Direct iodination of the pyrazole nucleus is a common and effective method for synthesizing 4-iodopyrazoles. This transformation is typically achieved by treating a pyrazole derivative with an electrophilic iodine source. A variety of reagents and conditions have been developed to achieve this, often employing an oxidizing agent to generate the potent electrophilic species in situ from molecular iodine (I₂). nih.gov

Common methods for electrophilic iodination include:

Iodine with an Oxidant : Molecular iodine in the presence of an oxidant is a widely used system. Ceric Ammonium Nitrate (CAN) serves as a mild and efficient oxidant for this purpose, enabling the regioselective iodination of pyrazoles, even those with electron-withdrawing groups. nih.govresearchgate.net Another green alternative is the use of hydrogen peroxide (H₂O₂) as the oxidant in water, a system that advantageously produces water as the only byproduct. researchgate.netacsgcipr.org

N-Iodosuccinimide (NIS) : NIS is an effective iodinating agent, often used in acidic media such as acetic acid and trifluoroacetic acid (TFA). nih.gov This reagent offers mild reaction conditions and is suitable for a range of pyrazole substrates.

Other Iodinating Systems : Other systems, such as the combination of iodine and iodic acid (HIO₃) or the use of I₂–NaI–K₂CO₃, have also been successfully employed for the iodination of pyrazoles bearing donor substituents. mdpi.com

Electrochemical Iodination : Electrosynthesis presents a green and efficient alternative, avoiding the need for chemical oxidants. researchgate.net In this method, an electric current is passed through a solution containing the pyrazole precursor and an iodide salt (e.g., KI), generating the electrophilic iodine species anodically. researchgate.netconsensus.app

The choice of method often depends on the substituents present on the pyrazole ring, with harsher conditions sometimes required for deactivated systems. mdpi.com

Table 1: Comparison of Electrophilic Iodination Methods for Pyrazole Rings

Reagent SystemTypical ConditionsAdvantagesReference
I₂ / Ceric Ammonium Nitrate (CAN)MeCN, refluxMild, efficient, good regioselectivity nih.gov
I₂ / H₂O₂Water, heatGreen (water is the only byproduct) researchgate.netacsgcipr.org
N-Iodosuccinimide (NIS)Acetic Acid/TFA, heatEffective for various substrates nih.gov
Electrochemical (KI)Pt-anode, aqueous solutionAvoids chemical oxidants, environmentally friendly researchgate.net

An alternative to direct iodination is the construction of the 4-iodopyrazole ring through a cyclization reaction where the iodine atom is incorporated during the ring-forming step. A prominent example is the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.tr In this strategy, α,β-alkynic hydrazones, which are readily prepared from the condensation of propargyl aldehydes or ketones with hydrazines, undergo cyclization when treated with molecular iodine in the presence of a mild base like sodium bicarbonate. metu.edu.tr This reaction proceeds in good to high yields and directly furnishes the 4-iodopyrazole core. This method is valuable as it builds the functionalized heterocyclic ring and installs the halogen in a single, efficient step. metu.edu.trnih.gov

The synthesis of 4-iodopyrazoles can also be achieved by using precursors that are already halogenated or are designed for a subsequent, specific halogenation step. This approach can be advantageous for controlling regioselectivity, especially in complex molecules. One such strategy involves the cyclocondensation of an iodinated 1,3-bis-electrophilic substrate with a hydrazine derivative. By incorporating the iodine atom into one of the starting materials, its position in the final pyrazole ring is predetermined.

Another example of using a specific precursor involves a multi-step sequence where a pyrazole ring is first synthesized and then subjected to a planned iodination reaction. For instance, a robust, multi-kilogram synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key pharmaceutical intermediate, was achieved through a three-step process where the final step is the specific iodination of the 4-(1H-pyrazol-1-yl)piperidine precursor. researchgate.net This highlights how a stable, unhalogenated pyrazole derivative can act as a specific precursor for a targeted late-stage iodination.

Convergent and Stepwise Synthetic Sequences

The construction of this compound can be approached through either stepwise or convergent synthetic sequences.

A stepwise (or linear) synthesis involves the sequential modification of a starting material. In the context of the target molecule, a typical stepwise route would involve:

Formation of a pyrazole ring bearing a precursor to the hydroxymethyl group at the C3 position (e.g., an ester or an aldehyde).

Regioselective electrophilic iodination of this pyrazole intermediate at the C4 position using one of the methods described in section 2.3.1.

Conversion of the C3 precursor group into the final methanol functionality, for example, through the reduction of an aldehyde or ester.

This approach is logical and allows for the optimization of each individual step. The synthesis of various 4-iodopyrazole-3-carboxaldehydes, which are direct precursors to the corresponding methanol derivatives, has been reported and follows this linear logic. rsc.org

Development of Sustainable and Green Synthesis Protocols

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods in chemistry, and the synthesis of pyrazole derivatives is no exception. nih.govnih.gov The principles of green chemistry aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

For the synthesis of iodinated pyrazoles, several green strategies have emerged:

Use of Green Solvents : Water is an ideal green solvent, and methods for both the synthesis of the pyrazole ring and its subsequent iodination have been developed in aqueous media. thieme-connect.comresearchgate.net The iodination of pyrazoles using an iodine/hydrogen peroxide system in water is a prime example of a green transformation, as it avoids organic solvents and produces only water as a byproduct. researchgate.netacsgcipr.org

Catalyst-Free and Solvent-Free Conditions : Some pyrazole syntheses can be performed under solvent-free conditions, often with microwave (MW) activation. nih.gov This approach significantly reduces solvent waste and can lead to shorter reaction times and higher yields.

Atom Economy : Iodocyclization reactions are atom-economical as they incorporate a significant portion of the reactants' atoms into the final product with high efficiency.

Electrochemical Methods : As mentioned previously, electrosynthesis offers a sustainable alternative to chemical oxidation for iodination. By using electricity as a "reagent," the need for stoichiometric amounts of potentially hazardous oxidizing agents is eliminated. researchgate.net

These green approaches are crucial for the large-scale and industrial synthesis of this compound and related compounds, ensuring that the chemical processes are not only efficient but also environmentally responsible. researchgate.net

Chemical Transformations and Derivatization Reactions of 4 Iodo 1h Pyrazol 3 Yl Methanol

Reactivity of the Hydroxymethyl Functionality

The hydroxymethyl group at the C3 position is a primary alcohol, exhibiting characteristic reactivity that allows for its conversion into various other functional groups.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (4-Iodo-1H-pyrazol-3-yl)methanol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using appropriate reagents. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehydes: The synthesis of pyrazole-3-carbaldehydes from their corresponding 3-hydroxymethyl precursors is a common transformation. umich.edu While direct oxidation of this compound is feasible with mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), alternative indirect methods have also been reported for related structures. For example, a multi-step sequence involving the conversion of a related iodopyrazole to a Grignard reagent, followed by formylation, has been used to produce pyrazole-4-carbaldehydes. researchgate.netarkat-usa.org A similar strategy could be envisioned for the 3-carbaldehyde derivative. Research has documented the preparation of various substituted 4-iodopyrazole-3-carboxaldehydes, highlighting their role as key synthetic intermediates. rsc.orguni.lu

Oxidation to Carboxylic Acids: Further oxidation of the hydroxymethyl group, or the intermediate aldehyde, yields the corresponding carboxylic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), are typically employed for this transformation. organic-chemistry.org There are numerous established protocols for the oxidation of primary alcohols to carboxylic acids that are broadly applicable. organic-chemistry.org For pyrazole (B372694) systems specifically, a route to 4-iodo-1H-pyrazole-3-carboxylic acid has been established, underscoring the accessibility of this functional group on the target scaffold. sigmaaldrich.com A patent has also described a method for preparing a pyrazole-4-carboxylic acid from a 4-halo-pyrazole precursor via Grignard exchange followed by quenching with carbon dioxide, a method that could be adapted for the synthesis of the 3-carboxylic acid isomer. google.com

Table 1: Oxidation Reactions of the Hydroxymethyl Group

Starting Material Product Reagent/Conditions Reaction Type
This compound 4-Iodo-1H-pyrazole-3-carbaldehyde Mild Oxidants (e.g., PCC, MnO₂) Oxidation
This compound 4-Iodo-1H-pyrazole-3-carboxylic acid Strong Oxidants (e.g., KMnO₄, Jones Reagent) Oxidation
4-Halogen-1-methyl-1H-pyrazole 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 1. Grignard Exchange (e.g., i-PrMgCl) 2. CO₂ Carboxylation

Esterification and Etherification Reactions

Esterification: The hydroxymethyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst, to form the corresponding esters. This reaction is a standard transformation for primary alcohols and provides a means to introduce a wide variety of ester functionalities. For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (4-iodo-1H-pyrazol-3-yl)methyl acetate.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. Alternatively, copper-catalyzed coupling reactions provide a direct method for the alkoxylation of iodopyrazoles, though this typically involves the iodo substituent rather than the hydroxymethyl group.

Nucleophilic Substitution Reactions involving the Hydroxyl Group

The hydroxyl group is a poor leaving group and must be converted into a more reactive functionality to undergo nucleophilic substitution. This is typically achieved by converting the alcohol into a tosylate, mesylate, or a halide.

Activation of the Hydroxyl Group: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxymethyl group into a good leaving group, (4-iodo-1H-pyrazol-3-yl)methyl tosylate or mesylate, respectively.

Substitution: These activated intermediates can then be reacted with a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols) to displace the tosylate or mesylate group and form new carbon-heteroatom or carbon-carbon bonds at the methylene (B1212753) position. For example, reaction with sodium azide (B81097) (NaN₃) would yield 3-(azidomethyl)-4-iodo-1H-pyrazole.

Reactivity of the Iodo Substituent

The iodine atom at the C4 position is the most versatile handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of aryl, heteroaryl, alkynyl, and alkenyl groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-I bond on the pyrazole ring is highly susceptible to oxidative addition by palladium(0) catalysts, initiating several powerful cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling: This reaction couples the iodopyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds and has been applied to 4-iodopyrazoles to synthesize 4-aryl and 4-heteroaryl pyrazoles. researchgate.net For instance, the coupling of a 1-aryl-3-CF₃-4-iodo-1H-pyrazole with various arylboronic acids has been shown to proceed efficiently. umich.edu

Sonogashira Coupling: This reaction involves the coupling of the iodopyrazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.gov It is a highly effective method for synthesizing 4-alkynylpyrazoles. researchgate.netresearchgate.net The reaction has been studied for various substituted 3-iodo- and 4-iodo-pyrazoles, demonstrating its broad applicability. researchgate.netumich.edu

Heck-Mizoroki Reaction: The Heck reaction couples the iodopyrazole with an alkene in the presence of a palladium catalyst and a base to form 4-alkenylpyrazoles. Studies have shown that 1-protected-4-iodo-1H-pyrazoles react with various alkenes, such as acrylates and styrene, to yield the corresponding 4-alkenyl products. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Iodo Substituent

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃) 4-Aryl-1H-pyrazole
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) 4-Alkynyl-1H-pyrazole
Heck-Mizoroki Alkene (e.g., CH₂=CHR) Pd(OAc)₂, Ligand (e.g., P(OEt)₃), Base 4-Alkenyl-1H-pyrazole

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, followed by the displacement of a leaving group. youtube.com For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. uci.edumasterorganicchemistry.com These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. youtube.comacsgcipr.org

The pyrazole ring is considered an electron-rich heterocyclic system, which generally disfavors nucleophilic attack. mdpi.com Therefore, SNAr reactions on unactivated pyrazole rings are difficult and not commonly observed. The iodo group at the C4 position of this compound is not activated by suitably positioned EWGs on the pyrazole core itself. Consequently, direct displacement of the iodide by a nucleophile via an SNAr mechanism is generally not a favorable pathway. Such transformations have been noted to be scarce and often require harsh reaction conditions or specific activating groups, such as a 2-pyridyl group on the pyrazole nitrogen, which are not present in the parent compound. mdpi.com For this substrate, metal-catalyzed cross-coupling reactions are the overwhelmingly preferred method for functionalizing the C4 position. baranlab.org

Directed Metalation Studies

Directed metalation of pyrazole systems is a powerful tool for introducing further functionalization. Studies on related iodopyrazoles have shown that metal-halogen exchange is a feasible strategy. For instance, N-protected iodopyrazoles can be converted into valuable organometallic intermediates. It is known that 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be readily transformed into a Grignard reagent using alkyl magnesium bromides. arkat-usa.orgresearchgate.net Similarly, researchers have investigated the reactivity of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole and 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole with Grignard reagents to form pyrazole aldehydes. arkat-usa.orgresearchgate.net

However, for this compound, the presence of two acidic protons—one on the pyrazole nitrogen (N-H) and one on the hydroxymethyl group (O-H)—presents a significant challenge for directed metalation. Standard organolithium reagents or Grignard reagents would preferentially act as bases, deprotonating one or both of these positions rather than undergoing the desired metal-halogen exchange at the C4-iodo position.

To achieve successful directed metalation, a protection strategy is imperative. This would involve a two-fold protection:

N-protection: The pyrazole nitrogen must be protected, typically with groups stable to organometallic reagents.

O-protection: The hydroxyl group of the methanol (B129727) substituent must be protected, for example, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether.

Once both acidic protons are masked, treatment with an appropriate organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would be expected to induce a lithium-iodine exchange, generating a C4-lithiated pyrazole species. This nucleophilic intermediate could then be trapped with various electrophiles to introduce a wide range of substituents at the 4-position, demonstrating a versatile, albeit indirect, derivatization pathway.

Reactivity of the Pyrazole Ring System

N-Functionalization (e.g., Alkylation, Acylation)

The pyrazole ring in this compound is readily susceptible to functionalization at the unsubstituted nitrogen atom. These reactions are crucial for modulating the compound's properties and for use as a protective measure in multi-step syntheses. researchgate.net

N-Alkylation: The pyrazole nitrogen can be alkylated under basic conditions using various alkylating agents. The reaction typically proceeds by deprotonating the N-H with a suitable base (e.g., NaH, K₂CO₃) to form the pyrazolate anion, which then acts as a nucleophile. A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles like this one is the potential formation of regioisomers (N1 vs. N2 substitution). The choice of solvent and counter-ion can influence the regioselectivity.

N-Acylation: Acylation of the pyrazole nitrogen is also a common transformation. Reagents such as Boc anhydride ((Boc)₂O) have been successfully used to protect the N-H group of various pyrazoles, including 3-iodo-1H-pyrazole derivatives. researchgate.net This reaction typically yields an N-Boc protected pyrazole, which is stable under many reaction conditions but can be removed under mild acidic conditions.

Another notable N-functionalization is the reaction with ethyl vinyl ether in the presence of an acid catalyst like trifluoroacetic acid (TFA). arkat-usa.orgresearchgate.net This introduces an N-ethoxyethyl (EtOEt) group, which serves as an effective protecting group for the pyrazole nitrogen during subsequent reactions such as metalations and cross-couplings. arkat-usa.orgresearchgate.net

ReagentFunctional GroupType of ReactionReference
Boc Anhydride-tert-Butoxycarbonyl (Boc)Acylation (Protection) arkat-usa.org, researchgate.net
Ethyl Vinyl Ether/TFA-Ethoxyethyl (EtOEt)Alkylation (Protection) arkat-usa.org, researchgate.net
Methylating Agent-Methyl (Me)Alkylation uni.lu, biosynth.com, uni.lu
Isopropylating Agent-Isopropyl (iPr)Alkylation chembk.com

Acid-Base Properties and Tautomerism

The structure of this compound incorporates features that define its acid-base chemistry and tautomeric behavior.

Acid-Base Properties: The molecule possesses two primary acidic sites: the pyrrole-like N-H proton of the pyrazole ring and the proton of the C3-hydroxymethyl group. Substituents on the pyrazole ring are known to modulate the acidity of the N-H group. mdpi.com Counterintuitively, studies on 4-halogenated pyrazoles have shown that the N-H acidity increases with less electronegative halogens. mdpi.com Following this trend, the 4-iodo substituent makes the N-H proton in this compound more acidic compared to its 4-fluoro, 4-chloro, and 4-bromo analogs. mdpi.com This is reflected in spectroscopic data, where the 4-iodo derivative shows a downfield shift in its ¹H-NMR signal for the N-H proton. mdpi.com

Tautomerism: Due to the presence of a hydrogen atom on a ring nitrogen, unsymmetrical pyrazoles like this compound exhibit annular tautomerism. This is a rapid equilibrium between two tautomeric forms. In this case, the compound exists as a mixture of this compound and its tautomer, (4-Iodo-1H-pyrazol-5-yl)methanol.

The position of this equilibrium can be influenced by several factors, including the nature of the substituents, the solvent, and the physical state (solid vs. solution). nih.gov The electronic character of the substituents at positions 3, 4, and 5 plays a critical role in determining which tautomer is more stable. nih.gov For instance, in related systems, σ-donating groups like methyl tend to favor the tautomer where the substituent is at position 3, while σ-withdrawing groups like fluorine or nitrile favor the tautomer with the substituent at position 5. nih.gov The interplay between the electron-withdrawing iodo group at C4 and the hydroxymethyl group at C3 will determine the predominant tautomeric form for this specific molecule under given conditions.

Electrophilic Aromatic Substitution at Unsubstituted Positions

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. Research indicates that such substitutions on the pyrazole ring typically occur at the C4 position, which is the most nucleophilic site. arkat-usa.orgresearchgate.netnih.gov

Application of 4 Iodo 1h Pyrazol 3 Yl Methanol As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The 4-iodo substituent on the pyrazole (B372694) ring of (4-Iodo-1H-pyrazol-3-yl)methanol serves as a versatile handle for the introduction of various functionalities through a multitude of well-established cross-coupling reactions. These reactions are fundamental in the construction of complex heterocyclic systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group at the 3-position can either be protected during these transformations or can participate in subsequent cyclization reactions.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a C-C bond between the 4-position of the pyrazole and a wide range of aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing biaryl and vinyl-substituted pyrazoles.

Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, facilitates the coupling of the 4-iodopyrazole (B32481) with terminal alkynes. researchgate.net This provides access to alkynyl-substituted pyrazoles, which are valuable precursors for further transformations.

Heck-Mizoroki Reaction: This palladium-catalyzed reaction enables the formation of a C-C bond between the 4-iodopyrazole and an alkene, leading to the synthesis of vinyl-substituted pyrazoles with high stereoselectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling allows for the formation of a C-N bond between the 4-position of the pyrazole and a primary or secondary amine. researchgate.netdrugbank.comnih.govbohrium.com This is a crucial method for the synthesis of 4-aminopyrazole derivatives.

Copper-Catalyzed C-O Coupling: Copper(I)-catalyzed coupling reactions can be employed to form a C-O bond between the 4-position of the pyrazole and various alcohols or phenols, yielding 4-alkoxy or 4-aryloxy pyrazole derivatives. nih.gov

The hydroxymethyl group can be subsequently utilized to construct fused ring systems. For example, after a cross-coupling reaction at the 4-position, the hydroxymethyl group can undergo intramolecular cyclization with a suitably positioned functional group on the newly introduced substituent, leading to the formation of pyrazolo-fused heterocycles such as pyrazolo[4,3-c]pyridines or pyrazolo[3,4-b]pyridines. mdpi.com

Coupling ReactionCatalyst SystemReactantProduct Type
Suzuki-MiyauraPd(PPh₃)₄ / BaseR-B(OH)₂4-Aryl/Vinyl-1H-pyrazol-3-yl)methanol
SonogashiraPdCl₂(PPh₃)₂ / CuI / BaseR-C≡CH(4-(Alkynyl)-1H-pyrazol-3-yl)methanol
Heck-MizorokiPd(OAc)₂ / Ligand / BaseAlkene(4-(Alkenyl)-1H-pyrazol-3-yl)methanol
Buchwald-HartwigPd Catalyst / Ligand / BaseR₂NH(4-(Amino)-1H-pyrazol-3-yl)methanol
C-O CouplingCuI / Ligand / BaseR-OH(4-(Alkoxy/Aryloxy)-1H-pyrazol-3-yl)methanol

Role as an Intermediate in the Synthesis of Advanced Organic Scaffolds

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. acs.org this compound is an ideal intermediate for the synthesis of advanced organic scaffolds that are of significant interest in drug discovery. Its bifunctional nature allows for the controlled and sequential introduction of molecular complexity, a key strategy in the development of new therapeutic agents.

One prominent area of application is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a substituted pyrazole core that interacts with the hinge region of the kinase active site. The 4-position of the pyrazole often serves as a key attachment point for larger, selectivity-determining moieties. For instance, the iodo group of this compound can be readily transformed via Suzuki or other cross-coupling reactions to introduce the necessary pharmacophores for potent and selective kinase inhibition. nih.govnih.govmdpi.com The hydroxymethyl group can be further modified to enhance solubility or to introduce additional binding interactions with the target protein.

Furthermore, this building block is instrumental in the synthesis of various other bioactive molecules, including those with anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The ability to functionalize both the C4 and C3 positions allows for the creation of a vast chemical space around the pyrazole core, facilitating the optimization of pharmacological properties. For example, the synthesis of Crizotinib, a kinase inhibitor, involves a key 4-(4-iodo-1H-pyrazol-1-yl)piperidine intermediate, highlighting the importance of 4-iodopyrazoles in the synthesis of complex drugs. researchgate.net

Contributions to Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material. This compound is an excellent substrate for DOS strategies due to its orthogonal reactivity. The iodo and hydroxymethyl groups can be reacted under different conditions, allowing for a branching reaction pathway.

For instance, the iodo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions to generate a library of 4-substituted pyrazoles. Each of these products, now bearing a different substituent at the 4-position, can then undergo a second diversification step involving the hydroxymethyl group. This could include oxidation to an aldehyde for use in multicomponent reactions, conversion to a leaving group for nucleophilic substitution, or esterification/etherification with a diverse set of partners.

Multicomponent reactions (MCRs) are a powerful tool in DOS, and pyrazole derivatives are frequently employed as key components. beilstein-journals.org The aldehyde derived from the oxidation of the hydroxymethyl group of this compound could participate in MCRs to rapidly construct complex heterocyclic scaffolds. The iodo group could be retained for further diversification after the MCR, or it could be functionalized beforehand to introduce additional diversity elements.

Diversification StrategyReaction at C4 (Iodo Group)Reaction at C3 (Hydroxymethyl Group)Resulting Scaffold
Sequential FunctionalizationSuzuki Coupling with various boronic acidsOxidation to aldehyde, then Wittig reaction4-Aryl-3-alkenyl-pyrazoles
Orthogonal DerivatizationSonogashira Coupling with a library of alkynesEtherification with diverse alkyl halidesLibrary of 4-alkynyl-3-alkoxymethyl-pyrazoles
Multicomponent Reaction ApproachHeck Coupling with an acrylateOxidation to aldehyde, then Biginelli reactionDihydropyrimidinone-fused pyrazoles

Precursor for Advanced Materials and Functional Molecules

The unique electronic and coordination properties of the pyrazole ring make it an attractive component for the design of advanced materials and functional molecules. This compound can serve as a valuable precursor in this context, with both of its functional groups playing a role in the final material's properties.

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms are excellent ligands for metal ions, and pyrazole-based linkers are increasingly used in the construction of MOFs. The hydroxymethyl group of this compound can be esterified with a dicarboxylic acid to create a ditopic linker. The iodo group can be used to further functionalize the linker post-synthesis of the MOF, or it can be converted to other functional groups prior to MOF assembly. These pyrazole-based MOFs can exhibit interesting properties for gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): Pyrazole and pyrazoline derivatives have been investigated as materials for OLEDs due to their fluorescent properties. nih.govresearchgate.net The extended π-system that can be created by functionalizing the 4-position of this compound via cross-coupling reactions can lead to molecules with desirable photophysical properties for use as emitters or host materials in OLEDs. The hydroxymethyl group can be used to tune the solubility and film-forming properties of the final material.

Liquid Crystals: Certain 3,5-disubstituted pyrazoles have been shown to exhibit liquid crystalline properties. researchgate.net The rod-like shape of molecules is a key factor for liquid crystallinity, and the derivatization of this compound at both the 3- and 4-positions with appropriate long-chain substituents could lead to the development of novel pyrazole-based liquid crystals.

Catalysis: Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. rsc.orgresearchgate.netnih.govresearchgate.netscispace.com The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents at other positions can be used to fine-tune the steric and electronic properties of the resulting catalyst. This compound can be elaborated into more complex ligands, where the iodo group is replaced by another coordinating group, and the hydroxymethyl group provides a point of attachment or a secondary coordination site.

Advanced Characterization Methodologies in the Research of 4 Iodo 1h Pyrazol 3 Yl Methanol

Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, high-resolution MS, IR)

Spectroscopic methods are indispensable for the structural determination of (4-Iodo-1H-pyrazol-3-yl)methanol. Techniques such as Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, the hydroxyl (-OH) proton, and the pyrazole N-H proton. The chemical shift of the C5-H proton on the pyrazole ring would be influenced by the adjacent iodo and hydroxymethyl groups. In a related compound, 4-iodo-1H-pyrazole, the two equivalent C-H protons appear as a singlet, but the substitution at the C3 position in the target molecule would lead to a distinct signal for the C5 proton. mdpi.com The N-H proton signal can vary in position and may be broadened due to proton exchange. semanticscholar.org

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The C4 carbon, bonded to the iodine atom, would exhibit a characteristic upfield shift due to the heavy atom effect. The chemical shifts of the C3 and C5 carbons would confirm the substitution pattern on the pyrazole ring.

Interactive Table: Predicted NMR Data for this compound

AtomNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
H on C5¹H7.5 - 8.0SingletChemical shift influenced by adjacent N and C-I.
H on -CH₂-¹H4.5 - 4.8Singlet (or Doublet if coupled to OH)Protons of the methanol group.
H on N1¹H12.0 - 14.0Broad SingletPosition is solvent-dependent and may exchange.
H on -OH¹HVariableBroad SingletPosition and coupling depend on solvent and concentration.
C3¹³C145 - 155SingletCarbon bearing the methanol group.
C4¹³C55 - 65SingletIodinated carbon, significant upfield shift.
C5¹³C135 - 140SingletCarbon adjacent to the N-H group.
-CH₂OH¹³C55 - 65SingletCarbon of the methanol group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it allows for the unambiguous determination of the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used. For related N-protected iodo-pyrazole derivatives, HRMS has been successfully used to confirm the calculated mass to within very narrow margins. arkat-usa.org The predicted monoisotopic mass for C₄H₅IN₂O is 223.9446 Da. HRMS analysis would aim to find an ion (e.g., [M+H]⁺ or [M+Na]⁺) that matches this calculated mass with high precision. arkat-usa.org

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol and the N-H stretching of the pyrazole ring. mdpi.com The presence of H-bonding can cause this band to be particularly broad. mdpi.com C-H stretching vibrations for the pyrazole ring and the methylene group would appear around 2850-3150 cm⁻¹. A C-O stretching vibration from the primary alcohol would be expected in the 1050-1150 cm⁻¹ region. The IR spectra of a series of 4-halogenated pyrazoles show a complex region between 2600 and 3200 cm⁻¹, where N-H stretching frequencies are influenced by hydrogen bonding and overlap with C-H stretches. mdpi.com

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityReference
O-H (alcohol)Stretch, H-bonded3200 - 3600Strong, Broad mdpi.com
N-H (pyrazole)Stretch, H-bonded3100 - 3180Medium, Broad mdpi.comsemanticscholar.org
C-H (aromatic)Stretch3000 - 3150Medium mdpi.com
C-H (aliphatic)Stretch2850 - 2960Medium
C=N, C=CStretch1400 - 1600Medium
C-O (alcohol)Stretch1050 - 1150Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Interactive Table: Crystallographic Data for the Related Compound 4-Iodo-1H-pyrazole

ParameterValueReference
Chemical FormulaC₃H₃IN₂ mdpi.com
Crystal SystemOrthorhombic mdpi.com
Space GroupCmme mdpi.com
a (Å)3.869(4) mdpi.com
b (Å)16.591(18) mdpi.com
c (Å)7.159(8) mdpi.com
Supramolecular MotifCatemer mdpi.comsemanticscholar.org
H-Bond Distance (N···N)2.87(3) Å mdpi.com

Chromatographic and Separation Science Techniques (e.g., advanced HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. They are used to separate the target compound from starting materials, byproducts, and other impurities, as well as to determine its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis and purification of moderately polar, non-volatile compounds like this compound.

Analytical HPLC: A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for assessing the purity of the compound. Detection is typically achieved using a UV detector, as the pyrazole ring is UV-active.

Preparative HPLC: For obtaining highly pure samples, preparative HPLC can be employed, using a larger column and higher flow rates to isolate the compound of interest from a crude reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the target compound itself may have limited volatility due to its hydroxyl group and hydrogen-bonding capacity, it can often be analyzed by GC-MS after derivatization. For instance, silylation of the alcohol and N-H groups would increase its volatility. This technique has been used to monitor reaction progress in the synthesis of related iodo-pyrazole derivatives. arkat-usa.org The gas chromatogram provides information on the number and relative amounts of volatile components in a sample, while the mass spectrometer provides structural information for each separated component, aiding in the identification of byproducts and impurities.

Interactive Table: Application of Chromatographic Techniques in Pyrazole Research

TechniqueApplicationStationary Phase (Example)Mobile Phase/Carrier Gas (Example)DetectionReference
Column ChromatographyPurificationSilica GelHexane/Ethyl Acetate GradientUV Light rsc.org
Analytical HPLCPurity AssessmentC18 Reversed-PhaseWater/Acetonitrile GradientUV Detector
Preparative HPLCIsolation of Pure CompoundC18 Reversed-PhaseWater/Methanol GradientUV Detector
GC-MSReaction Monitoring, Impurity ProfilingCapillary column (e.g., DB-5)HeliumMass Spectrometry arkat-usa.org

Theoretical and Computational Investigations of 4 Iodo 1h Pyrazol 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of pyrazole (B372694) derivatives. researchgate.net For (4-Iodo-1H-pyrazol-3-yl)methanol, these calculations can predict key electronic properties such as molecular orbital energies (HOMO and LUMO), charge distribution, and molecular electrostatic potential (MEP).

DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide quantitative data on these electronic properties. researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. The MEP map would visually represent the electrophilic and nucleophilic sites, with negative potential regions (typically around the nitrogen atoms) indicating susceptibility to electrophilic attack and positive regions indicating susceptibility to nucleophilic attack. researchgate.net

Illustrative Data Table: Predicted Electronic Properties of this compound (Hypothetical)

ParameterPredicted ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.5 DDFT/B3LYP/6-311++G(d,p)

This table is illustrative and represents the type of data that would be generated from a dedicated computational study. Actual values may vary.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. epstem.net The predicted chemical shifts for the pyrazole ring protons and carbons would be influenced by the electronic effects of the iodo and hydroxymethyl substituents. For instance, the iodine atom is expected to cause a significant downfield shift for the C4 carbon. Comparing calculated spectra with experimental data can confirm the molecular structure. researchgate.net

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical, in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)
H5 (ring)7.8
N1-H13.0
CH₂4.5
OH5.2

This table is illustrative. Actual chemical shifts depend on the solvent and experimental conditions.

Vibrational Spectroscopy (IR): DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum. mdpi.com The calculated IR spectrum for this compound would show characteristic stretching frequencies for the N-H, O-H, C-H, C=N, and C-I bonds. These theoretical spectra can be compared with experimental IR data to confirm the presence of specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov The calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, typically π → π* and n → π* transitions within the pyrazole ring.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of various reactions, such as electrophilic substitution, N-alkylation, or cross-coupling reactions. mdpi.com

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate their activation energies. nih.gov This information is crucial for understanding the feasibility and regioselectivity of a reaction. For example, in a Suzuki coupling reaction where the iodine atom is replaced, computational analysis could predict the most favorable catalytic cycle and the energy barriers involved. mdpi.com Similarly, the mechanism of N-H functionalization can be explored, predicting whether the reaction proceeds via a direct substitution or a more complex pathway. mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound can be investigated through conformational analysis and molecular dynamics simulations.

Conformational Analysis: The molecule has conformational flexibility primarily due to the rotation of the hydroxymethyl group around the C3-C(H₂) bond. Computational methods can be used to perform a systematic search for stable conformers and to calculate their relative energies. researchgate.net The results would indicate the most populated conformation in the gas phase or in solution.

Intermolecular Interactions: The presence of N-H and O-H groups in this compound makes it capable of forming strong intermolecular hydrogen bonds. researchgate.net Computational studies can model the formation of dimers, trimers, or larger aggregates in the solid state or in solution. mdpi.com These studies can also quantify the strength of these hydrogen bonds, which play a significant role in the physical properties of the compound, such as its melting and boiling points.

Illustrative Data Table: Relative Energies of Conformers of this compound (Hypothetical)

Conformer (Dihedral Angle H-O-C-C3)Relative Energy (kcal/mol)
0° (syn-periplanar)1.2
60° (syn-clinal)0.0
120° (anti-clinal)0.8
180° (anti-periplanar)0.5

This table is illustrative and shows the type of information that a conformational analysis would provide.

Q & A

Advanced Research Question

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G* to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
  • MD simulations : Study solvation effects in aqueous or lipid environments to predict pharmacokinetic behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Iodo-1H-pyrazol-3-yl)methanol
Reactant of Route 2
(4-Iodo-1H-pyrazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.